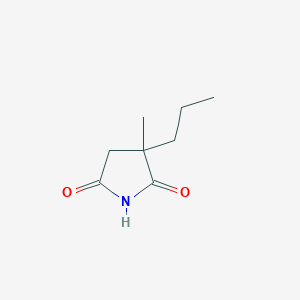

3-Methyl-3-propylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-propylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGMHKGORIRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933705 | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-19-4 | |

| Record name | 3-Methyl-3-propyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpropylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methyl-3-propyl-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-propylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-3-propylpyrrolidine-2,5-dione synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3-propylpyrrolidine-2,5-dione

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of the synthesis and characterization of the novel compound this compound. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies presented.

Introduction: The Significance of Substituted Pyrrolidine-2,5-diones

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These structures are known to exhibit a range of activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. The title compound, this compound, represents a novel variation with potential for unique biological interactions, making its synthesis and characterization a valuable endeavor for drug discovery and development programs.

PART 1: Synthesis of this compound

The synthetic approach to this compound is predicated on the alkylation of a pre-existing succinimide framework. This strategy is both efficient and allows for the introduction of diverse substituents at the 3-position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-methylpyrrolidine-2,5-dione as a readily available starting material. The propyl group can be introduced via an alkylation reaction with a suitable propyl electrophile, such as propyl iodide.

Synthetic Pathway

The chosen synthetic route involves the deprotonation of 3-methylpyrrolidine-2,5-dione to form a nucleophilic enolate, which then undergoes alkylation with propyl iodide.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials:

-

3-Methylpyrrolidine-2,5-dione

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Propyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylpyrrolidine-2,5-dione (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add propyl iodide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

PART 2: Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl and propyl groups, as well as the methylene protons of the pyrrolidine ring and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon at the 3-position, and the carbons of the methyl and propyl groups. |

| FT-IR | Characteristic absorption bands for the N-H bond, C-H bonds, and the two C=O groups of the imide functionality. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected chemical shifts (δ) in CDCl₃: ~8.0-8.5 ppm (broad singlet, 1H, NH), ~2.6-2.8 ppm (multiplet, 2H, -CH₂-C=O), ~1.5-1.7 ppm (multiplet, 2H, -CH₂-CH₂-CH₃), ~1.2-1.4 ppm (multiplet, 2H, -CH₂-CH₂-CH₃), ~1.1 ppm (singlet, 3H, -CH₃), ~0.9 ppm (triplet, 3H, -CH₂-CH₂-CH₃).

-

¹³C NMR: Acquire the spectrum on the same instrument. Expected chemical shifts (δ) in CDCl₃: ~178-180 ppm (C=O), ~45-50 ppm (quaternary C), ~35-40 ppm (-CH₂-C=O), ~30-35 ppm (-CH₂-CH₂-CH₃), ~20-25 ppm (-CH₃), ~15-20 ppm (-CH₂-CH₂-CH₃), ~10-15 ppm (-CH₂-CH₂-CH₃).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Expected Peaks: ~3200 cm⁻¹ (N-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1770 and ~1700 cm⁻¹ (asymmetric and symmetric C=O stretch of the imide).

3. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Molecular Ion: For C₈H₁₃NO₂, the calculated molecular weight is 155.19 g/mol . Expect to observe [M+H]⁺ at m/z 156.1 or other relevant adducts.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers engaged in the synthesis of novel small molecules for potential therapeutic applications. The successful synthesis and characterization of this compound will enable further investigation into its biological activity and potential as a lead compound in drug discovery.

References

-

General synthesis of substituted pyrrolidines: [1]

-

Synthesis of substituted N-aryl pyrrolo-quinolines: [2]

-

Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones: [3]

-

Characterization of related pyrrolidine-2,5-dione structures: [4]

-

Synthesis and characterization of pyrrolidine-2,5-dione derivatives: [5]

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione | C9H15NO2 | CID 43155368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

The Succinimide Scaffold: A Privileged Motif Driving Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The succinimide (pyrrolidine-2,5-dione) core is a structurally simple, five-membered cyclic imide that has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to engage in various biological interactions have led to the development of a vast array of derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of succinimide derivatives, including their well-established anticonvulsant effects and their emerging roles as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their synthesis and evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to harness the full potential of the versatile succinimide scaffold.

The Succinimide Core: Structural Features and Synthetic Versatility

The succinimide ring system is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. This deceptively simple structure offers several key features that make it an attractive starting point for drug design. The nitrogen atom can be easily substituted, and the carbon atoms of the ring, particularly at the C3 position, can be functionalized with one or two alkyl or aryl groups.[1] These modifications allow for the precise tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the molecule's interaction with biological targets.[2]

The synthesis of succinimide derivatives is often straightforward and efficient. Common synthetic routes include the condensation of succinic anhydride with primary amines or the Michael addition of nucleophiles to maleimides.[3] This synthetic accessibility allows for the rapid generation of diverse chemical libraries for screening and optimization.

General Synthesis of N-Aryl Succinimides

A common and direct method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine to form a succinamic acid intermediate, followed by cyclization.

Experimental Protocol: Synthesis of N-Aryl Succinimides

-

Step 1: Formation of N-Arylsuccinamic Acid

-

In a round-bottom flask, dissolve the desired primary aromatic amine (10 mmol) in a suitable solvent such as glacial acetic acid or chloroform (50 mL).

-

Add succinic anhydride (10 mmol) to the solution with stirring at room temperature.

-

Continue stirring for 10-15 minutes. The N-arylsuccinamic acid intermediate will often precipitate out of the solution.

-

-

Step 2: Cyclization to N-Aryl Succinimide

-

To the reaction mixture containing the succinamic acid, add a dehydrating agent. A common method is to add acetic anhydride and anhydrous sodium acetate and reflux the mixture. Alternatively, zinc powder can be added to the reaction in acetic acid, and the mixture is heated to approximately 55-60°C for 1.5 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid N-aryl succinimide product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Caption: General synthesis of N-Aryl Succinimides.

Anticonvulsant Activity: The Hallmark of Succinimide Derivatives

The most well-known therapeutic application of succinimide derivatives is in the treatment of epilepsy, particularly absence (petit mal) seizures.[5] Ethosuximide, a cornerstone of this class, exemplifies the crucial role of the succinimide scaffold in modulating neuronal excitability.

Mechanism of Action

Succinimide-based anticonvulsants primarily exert their effects by inhibiting low-voltage-activated T-type calcium channels in thalamic neurons.[6][7] These channels are critical in generating the rhythmic spike-and-wave discharges characteristic of absence seizures. By blocking these channels, ethosuximide and related compounds reduce the flow of calcium ions, thereby hyperpolarizing the neuronal membrane and making it less likely to fire, which disrupts the generation and propagation of seizure activity.

Caption: Mechanism of anticonvulsant action of succinimides.

Preclinical Evaluation of Anticonvulsant Activity

The pentylenetetrazole (PTZ)-induced seizure model in rodents is a widely used and reliable method for screening compounds with potential efficacy against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

-

Animal Preparation:

-

Use male albino mice (weighing 18-25 g).

-

House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatize the animals to the experimental environment for at least one week before the study.

-

-

Drug Administration:

-

Divide the mice into groups (n=6-10 per group): a control group, a standard drug group (e.g., Diazepam or Ethosuximide), and test groups for the succinimide derivatives.

-

Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).[8][9]

-

Allow for a pre-treatment period of 30-60 minutes for the compounds to be absorbed.

-

-

Induction of Seizures:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.[8]

-

-

Observation and Scoring:

-

Immediately after PTZ administration, place each mouse in an individual observation chamber.

-

Observe the animals for at least 30 minutes and record the following parameters:

-

Latency to the first seizure (clonus): The time from PTZ injection to the onset of the first generalized clonic seizure.

-

Duration of seizures: The total time the animal exhibits seizure activity.

-

Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale, modified for PTZ).

-

Protection: Note the percentage of animals in each group that do not exhibit seizures.

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the test groups with the control group. A significant increase in seizure latency and a decrease in duration and severity indicate potential anticonvulsant activity.

-

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of succinimide derivatives as anticancer agents.[10] The pyrrolidine-2,5-dione scaffold has been identified as a key pharmacophore in the development of novel antitumor compounds.[1]

Mechanisms of Anticancer Action

The anticancer activity of succinimide derivatives is often multifactorial and can involve:

-

Induction of Apoptosis: Many succinimide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[10]

-

Enzyme Inhibition: Certain derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., AKT1, CDK2).[11]

-

DNA Interaction: Some compounds may exert their cytotoxic effects by binding to DNA, thereby interfering with replication and transcription.[10]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture Preparation:

-

Seed cancer cells (e.g., MCF-7 for breast cancer) into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[12]

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to adhere.

-

-

Compound Treatment:

-

Prepare stock solutions of the succinimide derivatives in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

-

Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory and Enzyme Inhibitory Activities

Succinimide derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][15] Additionally, their ability to inhibit other enzymes like acetylcholinesterase (AChE) and α-amylase points to their potential in treating neurodegenerative diseases and diabetes, respectively.[13][14]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many succinimide derivatives are attributed to their ability to inhibit COX-2 and 5-LOX enzymes.[13][15] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, succinimide derivatives can reduce inflammation, pain, and fever.

In Vitro Evaluation of COX-2 and 5-LOX Inhibition

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Reagent Preparation:

-

Use a commercial COX-2 inhibitor screening kit or prepare the necessary reagents: human recombinant COX-2 enzyme, reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and arachidonic acid (substrate).[16]

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test succinimide derivative (dissolved in a suitable solvent like DMSO).

-

Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a precise duration (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).[16]

-

-

Quantification:

-

The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride.[16]

-

Quantify the amount of PGF2α produced using an enzyme immunoassay (EIA). The amount of product is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

-

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

-

Assay Mixture Preparation:

-

In a quartz cuvette, prepare an assay mixture containing phosphate buffer (e.g., 50 mM, pH 6.3) and the test succinimide derivative.[18]

-

-

Enzyme Addition:

-

Add a sufficient amount of 5-lipoxygenase enzyme (e.g., from potato) to the mixture.

-

-

Reaction Initiation and Monitoring:

-

Start the reaction by adding the substrate, linoleic acid.

-

Immediately monitor the increase in absorbance at 234 nm at 25°C using a UV-Vis spectrophotometer. This increase corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.[18]

-

-

Data Analysis:

-

Calculate the rate of the reaction from the change in absorbance over time.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value.

-

Antimicrobial and Antioxidant Activities

The versatility of the succinimide scaffold extends to antimicrobial and antioxidant activities.[14][19] Modifications to the succinimide ring can lead to compounds with potent activity against various bacterial and fungal strains.

Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of microorganisms (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Test Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the succinimide derivatives in the broth medium.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

-

Evaluation of Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the test compounds or the standard to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[21]

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance (discoloration from purple to yellow).

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of scavenging against the concentration to determine the IC50 value.

-

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on succinimide derivatives has led to the elucidation of key structure-activity relationships for various biological targets. For instance, in the case of anticonvulsants, substitution at the C3 position of the succinimide ring with small alkyl groups is crucial for activity against absence seizures.[1] For anticancer activity, the nature and position of substituents on an N-aryl ring can significantly influence cytotoxicity.

The data presented in this guide underscores the immense potential of the succinimide scaffold in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, makes it a fertile ground for the development of novel therapeutics. Future research will likely focus on the design of hybrid molecules that combine the succinimide core with other pharmacophores to achieve multi-target activity, as well as the development of more selective and potent derivatives with improved pharmacokinetic profiles.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Assay | Typical IC50 Range | Reference |

| N-Aryl Succinimides | Anti-inflammatory (COX-2) | In Vitro COX-2 Inhibition | 50.93 - 204.08 µM | [13] |

| N-Aryl Succinimides | Anti-inflammatory (5-LOX) | In Vitro 5-LOX Inhibition | 20.87 - 138 µM | [13] |

| Substituted Succinimides | Antioxidant (DPPH) | DPPH Scavenging Assay | 2.52 - 10.84 µg/mL | [14][17] |

| Substituted Succinimides | Anticholinesterase (AChE) | In Vitro AChE Inhibition | 91.90 - 93.20% inhibition | [14][22] |

| Maleimide-Succinimide Hybrids | Anticancer (MCF-7) | MTT Assay | Varies with structure | [11][23] |

Conclusion

The succinimide scaffold represents a remarkable example of a privileged structure in medicinal chemistry. From its foundational role in the development of anticonvulsant drugs to its emerging potential in oncology, inflammation, and infectious diseases, the versatility of this simple heterocyclic ring is undeniable. By understanding the underlying mechanisms of action and employing robust and validated experimental protocols, researchers can continue to unlock the therapeutic potential of novel succinimide derivatives. This guide has provided a comprehensive framework, integrating mechanistic insights with practical methodologies, to empower scientists in their quest to develop the next generation of succinimide-based medicines.

References

-

Zhang, H., et al. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 108, 104557. [Link]

-

Abdel-Gawad, H., et al. (2021). Research progress in biological activities of succinimide derivatives. ResearchGate. [Link]

-

Saeed, A., et al. (2019). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, 24(15), 2789. [Link]

-

Hussain, F., et al. (2022). Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8635-8647. [Link]

-

Ishida, J., et al. (1995). Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds. Chemical & Pharmaceutical Bulletin, 43(12), 2139-2151. [Link]

-

Patil, S., et al. (2021). Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Creative Research Thoughts, 9(6). [Link]

-

Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine, 2022, 8811195. [Link]

-

Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ResearchGate. [Link]

-

Shetgiri, N. P., & Nayak, B. K. (2005). Succinimides: Synthesis, reaction and biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Current Issues in Molecular Biology, 46(6), 5117-5130. [Link]

-

Zafar, R., et al. (2023). Structures of the synthesized succinimide derivatives. ResearchGate. [Link]

-

Ghorai, M. K., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6933-6943. [Link]

-

Al-Otaibi, A. M., et al. (2021). synthesis and antimicrobial activity of new succinimides bearing different heterocycles. International Journal of Research in Pharmaceutical Sciences, 12(4), 2345-2353. [Link]

-

GPATINDIA. (2020). ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Bayat, M., & Rostami, M. (2013). Synthesis of Succinimide Derivatives Using Chemoselective Reduction of Maleimide Derivatives. SID. [Link]

-

Wadood, A., et al. (2022). Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. Journal of Chemistry, 2022, 5847736. [Link]

-

Ullah, R., et al. (2023). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 28(13), 5085. [Link]

-

Jasińska, M., et al. (2024). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

-

JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57571. [Link]

-

Al-Suhaimi, E. A., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 17(11), 1899. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 509-515. [Link]

-

Shetgiri, N. P., & Nayak, B. K. (2006). Synthesis and Antimicrobial Activity of Some Succinimides (III). E-Journal of Chemistry, 3(3), 195-198. [Link]

-

Wójcik-Pszczoła, K., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

-

Wikipedia. (n.d.). Succinimide. Wikipedia. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives. Journal of the Iranian Chemical Society, 19(4), 1337-1347. [Link]

-

Kornet, M. J., et al. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405-409. [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 52-56. [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025). Succinimide: The Key to Unlocking Novel Drug Molecules. Nanjing Suru Chemical Co., Ltd. [Link]

-

Patil, S. V., et al. (2014). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 3(6), 216-220. [Link]

-

ResearchGate. (2018). Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. [Link]

-

Ahmed, F. A., & Mutlaq, D. (2024). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. Basrah Journal of Science, 50(2), 281-289. [Link]

-

YouTube. (2025). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. [Link]

-

ResearchGate. (2021). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. ResearchGate. [Link]

-

Reddanna, P., et al. (1985). 5-Lipoxygenase inhibition assay. Methods in Enzymology, 163, 268-271. [Link]

-

ResearchGate. (n.d.). Structures of succinimide derivatives (I) and (II). ResearchGate. [Link]

-

YouTube. (2024). Antiepileptics: Nursing Pharmacology. YouTube. [Link]

-

Ullah, R., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Molecules, 26(6), 1735. [Link]

-

ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. [Link]

-

ResearchGate. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

-

Royal Society of Chemistry. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology, 12(13), 4134-4142. [Link]

-

PubMed Central. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society, 142(37), 15894-15903. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. fao.org. [Link]

-

CABI Digital Library. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

Sources

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcps.org [ijcps.org]

- 5. youtube.com [youtube.com]

- 6. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-Methyl-3-propylpyrrolidine-2,5-dione

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Pyrrolidine-2,5-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine-2,5-dione, or succinimide, core is a highly valued heterocyclic scaffold in drug discovery. Its five-membered ring structure, featuring two carbonyl groups and a nitrogen atom, serves as a versatile template for the development of a wide array of therapeutic agents.[1][2] The substitution at the C3 position, as seen in the target molecule 3-Methyl-3-propylpyrrolidine-2,5-dione, is a key determinant of biological activity. While unsubstituted succinimides may lack significant pharmacological effects, the introduction of alkyl or aryl groups at this position can confer potent activities.[1] This has led to the successful development of drugs like ethosuximide, an anticonvulsant agent.[3][4]

The biological promiscuity of the succinimide scaffold is noteworthy, with derivatives exhibiting a broad spectrum of activities, including anticonvulsant, anti-inflammatory, antitumor, antimicrobial, and analgesic properties.[4][5][6] This guide provides a comprehensive overview of the potential applications of this compound, along with detailed experimental protocols to facilitate its investigation as a novel therapeutic candidate. Given the limited specific literature on this exact molecule, the following protocols are based on established methodologies for structurally related 3,3-disubstituted succinimide derivatives.

Synthesis and Characterization

The synthesis of 3,3-disubstituted pyrrolidine-2,5-diones can be approached through several established synthetic routes. A common strategy involves the reaction of a corresponding dicarboxylic acid or its anhydride derivative with an amine.[7] For the specific synthesis of this compound, a plausible approach would be the reaction of 2-methyl-2-propylsuccinic acid or its anhydride with ammonia or a primary amine.

Protocol 1: General Synthesis of 3,3-Disubstituted Pyrrolidine-2,5-diones

This protocol outlines a general method for the synthesis of 3,3-disubstituted pyrrolidine-2,5-diones, which can be adapted for this compound.

Materials:

-

2-methyl-2-propylsuccinic acid (or its anhydride)

-

Urea or a primary amine

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-2-propylsuccinic acid (1 equivalent) and urea (1.5 equivalents).

-

Solvent Addition: Add a high-boiling point solvent such as DMF to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization Workflow

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

Caption: Workflow for the characterization of synthesized this compound.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups, such as the carbonyl groups of the imide ring.

Pharmacological Evaluation: Protocols and Assays

Based on the known activities of related succinimide derivatives, this compound warrants investigation for several pharmacological properties.

Anticonvulsant Activity

Many 3,3-disubstituted pyrrolidine-2,5-diones exhibit anticonvulsant properties.[9][10][11] Preclinical screening is typically performed using rodent models of seizures.

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.

Animals: Male Swiss mice (20-25 g) Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Electroconvulsive shock apparatus

Procedure:

-

Dosing: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

-

Induction of Seizures: 30-60 minutes post-administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Data Analysis: Calculate the percentage of animals protected from tonic hind-limb extension at each dose and determine the median effective dose (ED₅₀).

The scPTZ test is a model for absence seizures.

Animals: Male Swiss mice (20-25 g) Materials:

-

This compound

-

Vehicle

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

-

Dosing: Administer the test compound i.p. at various doses.

-

PTZ Injection: 30-60 minutes after compound administration, inject PTZ subcutaneously.

-

Observation: Observe the mice for the onset of clonic seizures for a period of 30 minutes.

-

Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. Calculate the ED₅₀.

Anti-inflammatory Activity

Succinimide derivatives have been reported to possess anti-inflammatory properties.[6][12][13] In vitro and in vivo assays can be employed to evaluate this potential.

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening kit

Procedure:

-

Assay Setup: In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the substrate according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at the recommended temperature and time.

-

Measurement: Measure the absorbance or fluorescence to determine the extent of enzyme inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. A higher selectivity for COX-2 is generally desirable for anti-inflammatory agents with a better safety profile.[6]

This is a classic in vivo model of acute inflammation.

Animals: Male Wistar rats (150-200 g) Materials:

-

This compound

-

Vehicle

-

Carrageenan solution (1% in saline)

-

Pletysmometer

Procedure:

-

Dosing: Administer the test compound orally or i.p. at various doses.

-

Induction of Edema: One hour after compound administration, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antinociceptive Activity

Several succinimide derivatives have shown promise as analgesic agents.[3][11][14][15]

This test assesses the central analgesic activity of a compound.

Animals: Male Swiss mice (20-25 g) Materials:

-

This compound

-

Vehicle

-

Hot plate apparatus (maintained at 55 ± 0.5 °C)

Procedure:

-

Dosing: Administer the test compound i.p. or orally.

-

Measurement of Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Data Analysis: Compare the reaction latencies of the treated groups with the vehicle control group.

Anticancer Activity

Some succinimides have demonstrated cytotoxic effects against cancer cell lines.[1][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, K562, MOLT-4)[4]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the pharmacological assays should be summarized in tables.

Table 1: Summary of in vivo Anticonvulsant Activity

| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) |

| This compound | Experimental Value | Experimental Value |

| Ethosuximide (Reference) | >500 | 130 |

Table 2: Summary of in vitro Anti-inflammatory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | >100 | 0.04 | >2500 |

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of succinimide derivatives suggest interactions with multiple molecular targets.

Caption: Potential mechanisms of action for this compound based on related compounds.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant therapeutic potential, given the well-established pharmacological profile of the succinimide scaffold. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and comprehensive pharmacological evaluation. Further studies should focus on elucidating the precise mechanisms of action, conducting structure-activity relationship (SAR) studies with related analogues, and assessing the pharmacokinetic and toxicological profiles of this promising compound.

References

- Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC - NIH. (n.d.).

- Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis | Request PDF - ResearchGate. (n.d.).

- New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones - PubMed. (n.d.).

- Analysis of succinimide and its enzymatic product by high performance liquid chromatography - ResearchGate. (n.d.).

- A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. (n.d.).

- Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC - PubMed Central. (2015, December 9).

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central. (n.d.).

- New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - NIH. (n.d.).

- General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents... - ResearchGate. (n.d.).

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC - PubMed Central. (n.d.).

- Synthesis and Antimicrobial Activity of Some Succinimides (III) - ResearchGate. (n.d.).

- Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed. (n.d.).

- Research progress in biological activities of succinimide derivatives - PubMed. (n.d.).

- Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC - NIH. (n.d.).

- Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PubMed Central. (2022, July 30).

- Synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. - ResearchGate. (n.d.).

- Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - MDPI. (n.d.).

- Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - MDPI. (n.d.).

- Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides | ACS Omega - ACS Publications. (2017, October 11).

- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed. (2020, January 15).

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - ResearchGate. (n.d.).

- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. (n.d.).

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. (n.d.).

- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | Request PDF - ResearchGate. (n.d.).

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Note: A Comprehensive Guide to the Synthesis of N-Benzyl Substituted 3,3-Dialkylpyrrolidine-2,5-diones

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed and scientifically grounded protocol for the synthesis of N-benzyl substituted 3,3-dialkylpyrrolidine-2,5-diones, a class of compounds commonly known as N-benzyl-3,3-dialkylsuccinimides. These heterocyclic scaffolds are of significant interest to the pharmaceutical industry, primarily due to their established biological activities, including potent anticonvulsant properties.[1][2] This document outlines the core chemical principles, a step-by-step experimental protocol based on the nucleophilic substitution of 3,3-dialkylsuccinimides, and comprehensive methods for product purification and characterization. Authored for researchers and professionals in organic synthesis and drug development, this note emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Scientific Significance

The pyrrolidine-2,5-dione (succinimide) ring is a privileged scaffold in medicinal chemistry. Derivatives of this structure are foundational to several therapeutic agents, most notably anticonvulsant drugs used in the treatment of epilepsy.[1] The introduction of substituents at the C3 and N1 positions of the succinimide core allows for fine-tuning of the molecule's physicochemical properties and biological activity. Specifically, the N-benzyl group is a common feature in centrally active compounds, often enhancing potency and modulating pharmacokinetic profiles.[3]

The synthesis of N-benzyl-3,3-dialkylpyrrolidine-2,5-diones is therefore a critical process for the development of new chemical entities in this therapeutic area. The protocol detailed herein focuses on a reliable and widely applicable method: the N-alkylation of a 3,3-dialkylsuccinimide precursor with a benzyl halide. This approach offers high yields and a straightforward procedure, making it suitable for both small-scale library synthesis and larger-scale production.

Reaction Principle and Mechanism

The synthesis proceeds via a classic two-step, one-pot sequence involving deprotonation followed by a bimolecular nucleophilic substitution (SN2) reaction.

Overall Reaction Scheme:

Mechanistic Steps:

-

Deprotonation: The succinimide starting material possesses an acidic proton on the nitrogen atom (pKa ≈ 9.5). A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to irreversibly deprotonate the nitrogen, forming a highly nucleophilic succinimidyl anion and hydrogen gas. The choice of a strong base ensures complete conversion to the anion, which is crucial for driving the reaction to completion.

-

Nucleophilic Attack (SN2): The resulting anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This concerted step proceeds via an SN2 transition state, leading to the displacement of the halide leaving group and the formation of the desired N-C bond. The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation (Na⁺) without interfering with the nucleophile.

Detailed Experimental Protocol

This protocol provides a general method applicable to various 3,3-dialkylsuccinimides. The following example uses 3,3-dimethylsuccinimide.

Materials and Reagents

| Reagent/Material | Purity | Supplier | CAS Number | Notes |

| 3,3-Dimethylsuccinimide | ≥98% | Sigma-Aldrich | 1122-94-7 | Starting material. |

| Sodium Hydride (NaH) | 60% in oil | Sigma-Aldrich | 7646-69-7 | Highly reactive with water. Handle with care. |

| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 | Lachrymator. Use in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | 68-12-2 | Use a freshly opened bottle or from a solvent system. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Sci. | 141-78-6 | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Sci. | 110-54-3 | For chromatography. |

| Saturated aq. NH₄Cl Solution | - | Lab Prepared | - | For quenching the reaction. |

| Brine (Saturated aq. NaCl) | - | Lab Prepared | - | For washing during work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Sci. | 7487-88-9 | For drying the organic layer. |

| Round-bottom flask, magnetic stirrer, syringes, needles, TLC plates | - | - | - | Standard laboratory glassware. |

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add 3,3-dimethylsuccinimide (1.0 g, 7.86 mmol, 1.0 equiv.) followed by anhydrous DMF (25 mL). Stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.346 g, 8.65 mmol, 1.1 equiv.) portion-wise over 10 minutes. Caution: Hydrogen gas evolves. Allow the slurry to stir at 0 °C for 30 minutes. The mixture should become a clear solution or a fine suspension of the sodium salt.

-

N-Benzylation: Add benzyl bromide (1.03 mL, 8.65 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C using a syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Let the reaction stir at room temperature for 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc eluent system. The reaction is complete when the starting succinimide spot has been completely consumed.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and dilute with water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield N-benzyl-3,3-dimethylpyrrolidine-2,5-dione as a white solid.

Expected Results & Characterization

-

Yield: 1.55 g (91%)

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃, δ): 7.38 – 7.25 (m, 5H, Ar-H), 4.67 (s, 2H, N-CH₂-Ph), 2.65 (s, 2H, -CO-CH₂-C-), 1.28 (s, 6H, C-(CH₃)₂).

-

¹³C NMR (101 MHz, CDCl₃, δ): 179.8 (C=O), 136.1 (Ar-C), 128.8 (Ar-CH), 128.3 (Ar-CH), 127.8 (Ar-CH), 49.2 (N-CH₂), 43.1 (C(CH₃)₂), 41.9 (-CO-CH₂-C-), 22.1 (CH₃).

-

FT-IR (KBr, cm⁻¹): 3034 (Ar C-H), 2975 (Alkyl C-H), 1771 (C=O, symmetric stretch), 1698 (C=O, asymmetric stretch), 1405 (CH₂ bend), 1335 (C-N stretch).

-

Mass Spectrometry (ESI+) : m/z calculated for C₁₃H₁₅NO₂ [M+H]⁺: 218.1176; found: 218.1179.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive NaH (hydrolyzed).2. Wet solvent (DMF) or glassware.3. Incomplete deprotonation. | 1. Use fresh NaH from a newly opened container.2. Ensure rigorous anhydrous conditions.3. Allow longer stirring time after NaH addition. |

| Reaction Stalls | The benzyl halide is not reactive enough (e.g., benzyl chloride). | Gently warm the reaction to 40-50 °C after the initial room temperature stirring period. Benzyl iodide can also be used as a more reactive alternative. |

| Multiple Spots on TLC | 1. Unreacted starting material.2. Side products from impurities. | 1. Add slightly more NaH and benzyl bromide (0.1 equiv each) and stir longer.2. Ensure high purity of starting materials. |

| Difficulty in Purification | Mineral oil from NaH dispersion co-elutes with the product. | Before extraction, add a large volume of hexanes to the crude mixture and stir. The product is poorly soluble while the oil is very soluble. Decant the hexanes. Repeat. |

Safety Precautions

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any sources of ignition or water.

-

Benzyl Bromide: A potent lachrymator (causes tearing) and is corrosive. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Organic Solvents (DMF, EtOAc, Hexanes): Flammable and should be handled in a well-ventilated area or fume hood, away from open flames. DMF is a potential reproductive toxin.

References

-

Salomé, C., Salomé-Grosjean, E., Park, K. D., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305. [Link]

-

Crider, A. M., Sylvestri, S. C., Tschappat, K. D., et al. (1988). Synthesis of cis-4-methyl-3-phenylpyrrolidines as potential dopaminergic agonists. Journal of Heterocyclic Chemistry, 25(5), 1407-1412. [Link]

-

Rahman, M. M., et al. (2020). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Tetrahedron Letters, 61(36), 152275. This article discusses related succinimide chemistry. [Link]

-

Patel, A. B., et al. (2018). Synthesis And Antioxidant Activity Of Succinimide Derivative. Indo American Journal of Pharmaceutical Sciences, 05(05), 4445-4452. [Link]

-

Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 36(22), 3350-3357. [Link]

-

Chapman, A. G., et al. (1983). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 26(4), 514-520. [Link]

Sources

Application Notes and Protocols: The Emerging Role of 3-Methyl-3-propylpyrrolidine-2,5-dione in Medicinal Chemistry

Introduction: The Pyrrolidine-2,5-dione Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine-2,5-dione, or succinimide, nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring system provides a versatile and synthetically accessible scaffold for the development of novel therapeutic agents.[2][3] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological properties.[2][3] Historically, succinimide derivatives have been prominent in the treatment of central nervous system (CNS) disorders, particularly epilepsy.[2] However, ongoing research has unveiled a broader therapeutic potential, with derivatives exhibiting anti-inflammatory, antitumor, and antimicrobial activities.[1][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3-Methyl-3-propylpyrrolidine-2,5-dione , in medicinal chemistry research. While this specific compound may not be extensively documented, its structural features are representative of a class of 3,3-disubstituted succinimides with significant therapeutic promise. These notes will elucidate the synthetic rationale, key biological applications with a focus on anticonvulsant activity, and detailed protocols for synthesis and evaluation.

Core Concepts: Structure-Activity Relationships of 3-Substituted Pyrrolidine-2,5-diones

A substantial body of evidence indicates that the nature of the substituents at the 3-position of the pyrrolidine-2,5-dione ring profoundly influences the biological activity of the molecule.[2][5] Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can modulate the potency and selectivity of these compounds for various biological targets.[2]

For instance, in the context of anticonvulsant activity, the size and lipophilicity of the alkyl or aryl groups at the 3-position are critical determinants of efficacy in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][5] It has been observed that derivatives bearing a 3-methyl group often show activity in the MES test, which is indicative of an ability to prevent the spread of seizures.[2] The introduction of a second, larger alkyl group, such as a propyl group, can further enhance lipophilicity, potentially improving blood-brain barrier penetration and interaction with neuronal targets.

The exploration of this compound and its analogs is therefore a logical progression in the quest for novel CNS-active agents with improved therapeutic profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general and robust method for the synthesis of 3,3-disubstituted pyrrolidine-2,5-diones, adapted from established procedures for similar compounds. The synthesis is a multi-step process that begins with the creation of a substituted succinic acid, followed by cyclization to form the desired succinimide ring.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Materials and Reagents:

-

2-Methyl-2-pentenoic acid ethyl ester

-

Potassium cyanide (KCN)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Urea or Ammonium carbonate

-

Heating mantle or microwave reactor

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Synthesis of Ethyl 2-cyano-2-methyl-3-propylsuccinate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-pentenoic acid ethyl ester in ethanol.

-

Slowly add a solution of potassium cyanide in water to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyano-ester.

-

-

Hydrolysis to 3-Methyl-3-propylsuccinic Acid:

-

To the crude cyano-ester, add concentrated hydrochloric acid.

-

Reflux the mixture for 12-24 hours until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and extract the succinic acid derivative with an appropriate organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methyl-3-propylsuccinic acid.

-

Purify the product by recrystallization.

-

-

Cyclization to this compound:

-

In a flask suitable for high-temperature reactions, mix the purified 3-methyl-3-propylsuccinic acid with an excess of urea or ammonium carbonate.

-

Heat the mixture to 150-180°C for 1-2 hours. The reaction can also be performed under microwave irradiation for a shorter reaction time.[6]

-

The reaction progress can be monitored by the evolution of ammonia and water.

-

Cool the reaction mixture and dissolve it in a suitable solvent.

-

Purify the crude product by recrystallization to obtain pure this compound.

-

Validation and Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the purity of the compound by High-Performance Liquid Chromatography (HPLC).

-

Measure the melting point of the purified product.

Protocol 2: Evaluation of Anticonvulsant Activity

This protocol describes the preliminary screening of this compound for its anticonvulsant properties using two standard in vivo models in mice: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][7]

Workflow for Anticonvulsant Screening

Caption: Workflow for the in vivo screening of anticonvulsant activity.

Materials and Reagents:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Pentylenetetrazole (PTZ)

-

Saline solution

-

Male ICR mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Syringes and needles for injection

-

Animal observation cages

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate the mice to the laboratory conditions for at least 3 days prior to the experiment.

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administer the test compound or vehicle (control group) intraperitoneally (i.p.) to groups of mice (n=8-10 per group).

-

Allow a 30-60 minute period for drug absorption before seizure induction.

-

-

Maximal Electroshock (MES) Test:

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).

-

Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

Data Analysis:

-

Calculate the percentage of animals protected in each dose group for both the MES and scPTZ tests.

-

Determine the median effective dose (ED50) for each test using a suitable statistical method (e.g., probit analysis).

-

The ED50 represents the dose of the compound that protects 50% of the animals from the induced seizures.

Neurological Toxicity Assessment:

-